tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a white to off-white solid and is used as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules .
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders .
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZSWUJHGMIAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622003 | |
Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-19-2 | |
Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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